9-[4-(dimethylamino)phenyl]-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-[4-(dimethylamino)phenyl]-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with various substituents such as a dimethylamino group, a methylsulfanyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(dimethylamino)phenyl]-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Quinazoline Core Construction: The quinazoline core is constructed by the condensation of anthranilic acid derivatives with formamide or its equivalents.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9-[4-(dimethylamino)phenyl]-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, catalytic hydrogenation.
Nucleophiles: Various amines, thiols, and halides.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the methylsulfanyl group.
Amines: Formed from the reduction of nitro groups.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a valuable scaffold for drug discovery.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. These include anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-[4-(dimethylamino)phenyl]-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazolines: Compounds with similar triazole and quinazoline cores.
Dimethylamino Substituted Compounds: Compounds with dimethylamino groups that exhibit similar reactivity.
Methylsulfanyl Substituted Compounds: Compounds with methylsulfanyl groups that undergo similar oxidation reactions.
Uniqueness
The uniqueness of 9-[4-(dimethylamino)phenyl]-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its combination of structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H25N5OS |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
9-[4-(dimethylamino)phenyl]-6,6-dimethyl-2-methylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C20H25N5OS/c1-20(2)10-14-16(15(26)11-20)17(12-6-8-13(9-7-12)24(3)4)25-18(21-14)22-19(23-25)27-5/h6-9,17H,10-11H2,1-5H3,(H,21,22,23) |
InChI Key |
VPEGXXRVCZUOFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)SC)N2)C4=CC=C(C=C4)N(C)C)C(=O)C1)C |
Origin of Product |
United States |
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